molecular formula C22H17ClFN3O2S2 B2869124 N-(2-chloro-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252894-22-6

N-(2-chloro-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2869124
CAS No.: 1252894-22-6
M. Wt: 473.97
InChI Key: UKXNVAUJQFYZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O2S2 and its molecular weight is 473.97. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

A study by Gangjee et al. (2008) synthesized analogs as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, focusing on antifolate properties for cancer treatment. The most potent compound exhibited significant inhibitory activity against both human TS and DHFR, highlighting its potential as a dual-targeting anticancer agent (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antitumor Activity

Hafez and El-Gazzar (2017) explored the synthesis of novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, revealing that several compounds exhibited potent anticancer activity against human cancer cell lines, comparable to doxorubicin. This indicates the compound's derivatives as potential candidates for cancer therapy (Hafez & El-Gazzar, 2017).

Quantum Chemical Insight and Antiviral Activity

A study conducted by Mary et al. (2020) focused on a novel antiviral active molecule related to N-(2-chloro-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. The molecule was investigated for its antiviral potency against SARS-CoV-2 protein, demonstrating significant binding energy and suggesting potential as an antiviral agent (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Crystal Structure Analysis

Subasri et al. (2016) analyzed the crystal structures of related compounds, revealing intricate details about their molecular conformation and intramolecular hydrogen bonding. Such structural insights are crucial for understanding the compound's interactions and stability, contributing to its potential applications in drug design and development (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Material Science Applications

Tapaswi et al. (2015) investigated transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds structurally related to this compound. These materials showed high refractive indices and small birefringence, indicating their potential use in advanced optical materials and electronics (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).

Properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c1-13-5-4-7-15(23)19(13)26-18(28)12-31-22-25-17-9-10-30-20(17)21(29)27(22)11-14-6-2-3-8-16(14)24/h2-10H,11-12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXNVAUJQFYZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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